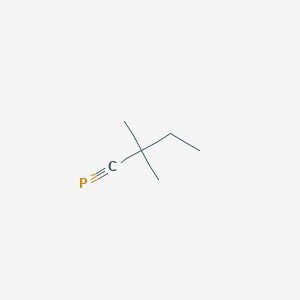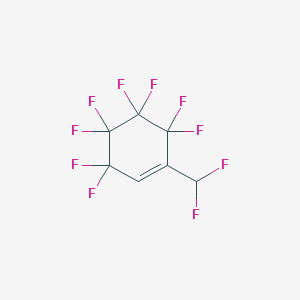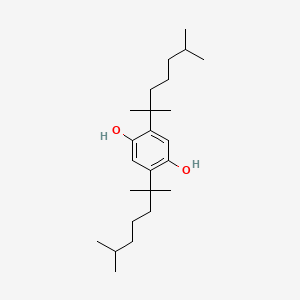![molecular formula C18H18N12O2S B14308980 N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) CAS No. 114155-23-6](/img/structure/B14308980.png)
N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is a complex organic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by its unique structure, which includes a sulfonyldi(4,1-phenylene) group linked to two 1,3,5-triazine-2,4,6-triamine moieties. The compound has significant applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with sulfonyldi(4,1-phenylene)amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with additional nucleophiles to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, sulfonyldi(4,1-phenylene)amine, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyldi(4,1-phenylene) group and triazine moieties provide a versatile platform for various chemical modifications and applications .
Propiedades
Número CAS |
114155-23-6 |
|---|---|
Fórmula molecular |
C18H18N12O2S |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]sulfonylphenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N12O2S/c19-13-25-14(20)28-17(27-13)23-9-1-5-11(6-2-9)33(31,32)12-7-3-10(4-8-12)24-18-29-15(21)26-16(22)30-18/h1-8H,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30) |
Clave InChI |
YMCONURVFWBOOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)C3=CC=C(C=C3)NC4=NC(=NC(=N4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)


![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)


![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)




